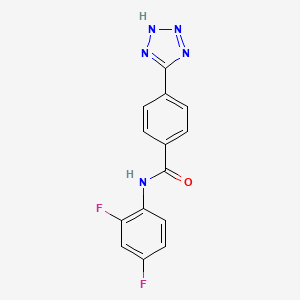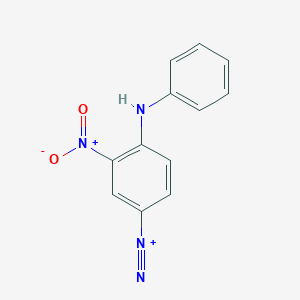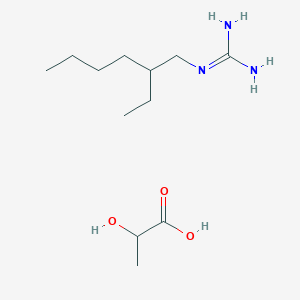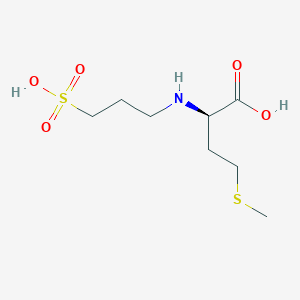![molecular formula C23H14Cl4N6O5 B12524900 Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12524900.png)
Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate is a complex organic compound characterized by its multiple triazine and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate typically involves multiple steps, starting with the preparation of the triazine and benzoate precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex triazine derivatives, while substitution reactions can produce a wide range of functionalized benzoate compounds.
Scientific Research Applications
Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful for probing biological pathways and interactions.
Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-6-methyl-3-nitroaniline
- 4,6-dichloro-1,3,5-triazine derivatives
Uniqueness
Compared to similar compounds, Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate stands out due to its unique combination of triazine and benzoate groups
Properties
Molecular Formula |
C23H14Cl4N6O5 |
|---|---|
Molecular Weight |
596.2 g/mol |
IUPAC Name |
methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate |
InChI |
InChI=1S/C23H14Cl4N6O5/c1-36-17(34)13-8-10(3-5-12(13)16-28-19(24)30-20(25)29-16)7-11-4-6-15(14(9-11)18(35)37-2)38-23-32-21(26)31-22(27)33-23/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
FILLEZZWPAEZIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)OC3=NC(=NC(=N3)Cl)Cl)C(=O)OC)C4=NC(=NC(=N4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)



![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)


![1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12524854.png)


![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)

![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)
